molecular formula C19H22N4O2 B6612518 4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol CAS No. 1010441-40-3

4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol

Numéro de catalogue: B6612518
Numéro CAS: 1010441-40-3
Poids moléculaire: 338.4 g/mol
Clé InChI: QNPGJHXDMBJPMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol is a novel chemical entity with potential therapeutic applications. Its structure incorporates an imidazo[1,2-b]pyridazine moiety, known for its biological activity, particularly in the context of cancer treatment and other diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O. The structure features a cyclohexanol ring, which is significant for its interaction with biological targets. The hydroxymethyl and imidazo groups contribute to its solubility and reactivity.

Anticancer Properties

Recent studies suggest that compounds with imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in tumor growth and survival.

  • Mechanism of Action :
    • PI3K/AKT Pathway Inhibition : Similar compounds have been shown to inhibit the PI3K/AKT signaling pathway, critical in many cancers. For instance, a related study demonstrated that certain imidazo derivatives significantly reduced the phosphorylation levels of AKT and mTOR in cancer cell lines, indicating their potential as PI3K inhibitors .
    • Cell Viability Assays : In vitro studies using MTT assays have indicated that these compounds can significantly reduce cell viability in various cancer cell lines (e.g., HCC827, A549) .

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated significant antiproliferative activity across multiple cancer types. The study reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations. For example, one derivative showed an IC50 of 1.94 nM against PI3Kα .

CompoundCell LineIC50 (nM)Mechanism
13kHCC8271.94PI3Kα Inhibition
13kA5495.67PI3Kα Inhibition
13kMCF-710.12PI3Kα Inhibition

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of the compound is crucial for its development as a therapeutic agent.

  • Absorption and Distribution : Preliminary data indicate favorable absorption characteristics due to the hydroxymethyl group enhancing solubility.
  • Metabolism : The compound's metabolic pathways are yet to be fully elucidated; however, studies on similar compounds suggest hepatic metabolism may play a role.
  • Toxicity Profiles : Early toxicity assessments indicate that derivatives exhibit low toxicity in normal cells compared to cancer cells, suggesting a favorable therapeutic index.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : Animal models will provide insights into the efficacy and safety profile of this compound.
  • Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapeutics could enhance treatment outcomes.
  • Mechanistic Studies : Detailed mechanistic studies are essential to understand how this compound interacts at the molecular level with various cellular pathways.

Propriétés

IUPAC Name

4-[[3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-12-13-2-1-3-14(10-13)17-11-20-19-9-8-18(22-23(17)19)21-15-4-6-16(25)7-5-15/h1-3,8-11,15-16,24-25H,4-7,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPGJHXDMBJPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NN3C(=NC=C3C4=CC=CC(=C4)CO)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.